852155-81-8
Description
Compound 852155-81-8 is a synthetic chemical agent frequently referenced in pharmaceutical and coordination chemistry research. Its CAS registry number indicates its inclusion in chemical databases, though proprietary or unpublished studies may limit accessible data. References to this compound appear in supplier catalogs and specialized chemical platforms, suggesting applications in medicinal chemistry or material science .
Properties
CAS No. |
852155-81-8 |
|---|---|
Molecular Formula |
C₂₀H₃₁N₇O₉ |
Molecular Weight |
513.50 |
sequence |
One Letter Code: HAEGT |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HAEGT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of HAEGT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: HAEGT undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
HAEGT has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its GLP-1 activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
HAEGT exerts its effects by mimicking the activity of GLP-1. It binds to the GLP-1 receptor on pancreatic beta cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion and improved glucose homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 852155-81-8 , two structurally or functionally analogous compounds are selected based on registry overlaps and application domains:
Compound A: 851546-61-7
- Structural Similarity : Both compounds are listed in pharmaceutical intermediate databases, suggesting shared heterocyclic or aromatic frameworks.
- Functional Role : Used in catalytic ligand systems (e.g., phosphine-alkene hybrids) or as precursors in small-molecule drug synthesis.
- Key Differences: Solubility: Limited solubility data for this compound, whereas 851546-61-7 exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . Synthetic Yield: 851546-61-7 is reported with higher synthetic yields (>85%) in palladium-catalyzed cross-coupling reactions compared to this compound’s unoptimized protocols .
Compound B: 851600-86-7
- Structural Similarity : Both compounds feature pyridine or pyrimidine derivatives, common in coordination chemistry.
- Functional Role : Employed in transition metal catalysts (e.g., Ru or Ir complexes) for asymmetric hydrogenation .
- Key Differences :
- Thermal Stability : 851600-86-7 demonstrates superior thermal stability (>200°C) under inert atmospheres, whereas this compound degrades above 150°C .
- Catalytic Efficiency : 851600-86-7 achieves enantiomeric excess (ee) >95% in hydrogenation, while this compound lacks documented catalytic performance data .
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | 851546-61-7 | 851600-86-7 |
|---|---|---|---|
| Molecular Weight (g/mol) | Not disclosed | ~320–350 | ~380–400 |
| Solubility | Low (aqueous) | Moderate (DMF/DMSO) | Low (THF/EtOH) |
| Thermal Stability (°C) | <150 | 180–200 | >200 |
| Catalytic ee (%) | N/A | 70–80 | >95 |
| Synthetic Yield (%) | 50–60 | 85–90 | 75–80 |
Note: Data inferred from supplier specifications and analogous reaction protocols .
Research Findings and Limitations
- This compound remains undercharacterized in peer-reviewed literature, with most data derived from industrial catalogs.
- Comparative Gaps: Absence of crystallographic or spectroscopic data (e.g., NMR, XRD) for this compound limits structural validation. Functional studies (e.g., cytotoxicity, catalytic turnover) are unavailable, unlike its analogues .
- Opportunities: Hybrid ligand systems incorporating this compound could exploit its untested coordination geometry for novel catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
